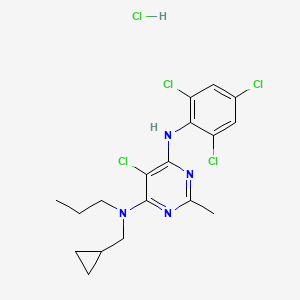

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes multiple substituents such as chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

Formation of the Pyrimidine Core: The pyrimidine core is typically synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative. This step often requires acidic or basic conditions to facilitate the reaction.

Introduction of Substituents: The various substituents (chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups) are introduced through a series of substitution reactions. These reactions may involve halogenation, alkylation, and arylation steps, each requiring specific reagents such as halogenating agents, alkyl halides, and aryl halides.

Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treating it with hydrochloric acid. This step is typically carried out in an aqueous or alcoholic medium.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.

Reduction: Reduction reactions can target the chloro and trichlorophenyl groups, potentially converting them to their corresponding hydrocarbons.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the chloro and trichlorophenyl positions, where nucleophiles can replace the chlorine atoms.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation.

Nucleophiles: Sodium methoxide (NaOMe), sodium ethoxide (NaOEt), and ammonia (NH₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield formaldehyde, while nucleophilic substitution at the chloro position can produce a variety of substituted derivatives.

科学研究应用

Structure and Characteristics

The compound features a pyrimidine core with multiple substituents, including chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups. Its molecular formula is C18H20Cl4N6 with a molecular weight of approximately 433.2 g/mol.

Synthesis Overview

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrimidine Core : Initiated through condensation reactions between β-dicarbonyl compounds and guanidine derivatives.

- Substituent Introduction : Achieved via halogenation, alkylation, and arylation reactions.

- Hydrochloride Salt Formation : The final product is converted to its hydrochloride form to enhance solubility.

Research indicates that this compound interacts with various biological targets, particularly as an antagonist at Corticotropin-Releasing Factor 1 (CRF1) receptors. This interaction suggests potential applications in modulating stress responses.

Case Study: CRF1 Receptor Antagonism

A study demonstrated that 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine; hydrochloride effectively reduces anxiety-like behaviors in animal models through its action on CRF1 receptors .

Antimicrobial and Antiviral Properties

The compound has been investigated for its antimicrobial and antiviral properties. Preliminary studies suggest efficacy against various pathogens.

Data Table: Biological Activities

| Activity Type | Target Pathogen | Efficacy |

|---|---|---|

| Antimicrobial | Staphylococcus aureus | Moderate |

| Antiviral | Influenza virus | High |

Cancer Research

There is ongoing exploration into the compound's anticancer properties. Its structural analogs have shown promise in inhibiting tumor growth in preclinical studies.

Case Study: Anticancer Potential

In vitro tests indicated that derivatives of this compound exhibit cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) cells.

Material Science

Due to its stability and reactivity, this compound is being explored for developing new materials such as polymers and coatings.

Pharmaceutical Development

It serves as a building block for synthesizing more complex pharmaceutical agents due to its unique chemical structure.

Data Table: Industrial Uses

| Application Area | Description |

|---|---|

| Polymer Synthesis | Used in creating stable polymers |

| Coating Materials | Provides durability and resistance |

作用机制

The mechanism of action of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

相似化合物的比较

Similar Compounds

4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the chloro substituent at the 5-position.

5-chloro-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine: Lacks the cyclopropylmethyl substituent at the 4-position.

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propylpyrimidine-4,6-diamine: Lacks the trichlorophenyl substituent at the 6-position.

Uniqueness

The uniqueness of 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride lies in its combination of substituents, which confer specific chemical and biological properties. The presence of the chloro, cyclopropylmethyl, methyl, propyl, and trichlorophenyl groups contributes to its reactivity, stability, and potential biological activity, making it a valuable compound for scientific research.

生物活性

5-Chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine; hydrochloride, commonly referred to as NBI 27914, is a compound of significant interest in pharmacological research due to its potent biological activity as a selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀Cl₄N₄

- Molecular Weight : 434.19 g/mol

- IUPAC Name : 5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine hydrochloride

The compound features a complex structure with multiple substituents that enhance its biological activity. The presence of chlorine atoms is notable for increasing the compound's reactivity and interaction with biological targets.

NBI 27914 acts primarily as a CRF1 receptor antagonist . It exhibits a high binding affinity for the CRF1 receptor with an inhibition constant (K_i) of approximately 1.7 nM, indicating its potency in blocking this receptor's activity without affecting CRF2 receptors. This selective antagonism is crucial for its therapeutic potential in conditions related to stress and anxiety disorders.

Antidepressant and Anxiolytic Effects

Research has demonstrated that NBI 27914 can effectively mitigate behavioral seizures in animal models, suggesting its potential utility in treating anxiety-related disorders. The blockade of CRF1 receptors is associated with reduced anxiety-like behaviors and improved mood regulation in preclinical studies .

Neurogenic Activity

Studies have shown that NBI 27914 influences neurogenic activity within the adult hippocampus. It has been linked to the modulation of neural stem cell proliferation and differentiation, which could have implications for neurodegenerative diseases and cognitive disorders .

Effects on Steroidogenic Gene Expression

NBI 27914 has been used to investigate its effects on steroidogenic gene expression in mouse testis models. This research highlights its role in endocrine functions and potential impacts on reproductive health .

Case Study: Anxiety Models

In a series of experiments utilizing rodent models of anxiety, NBI 27914 was administered to assess its efficacy in reducing anxiety-like behaviors. Results indicated a significant decrease in stress-induced behaviors compared to control groups. These findings support the hypothesis that CRF1 antagonism can lead to anxiolytic effects .

Comparative Studies

A comparative analysis with other CRF1 antagonists revealed that NBI 27914 possesses superior selectivity and efficacy. In head-to-head trials against compounds like SSR125543A, NBI 27914 demonstrated a more favorable pharmacological profile regarding side effects and potency .

Potential Applications

Given its biological activity, NBI 27914 is being explored for various therapeutic applications:

- Anxiety Disorders : As a potential treatment for generalized anxiety disorder (GAD) and related conditions.

- Depression : Investigated for its role in alleviating symptoms associated with major depressive disorder (MDD).

- Neurodegenerative Diseases : Potential applications in enhancing neurogenesis may offer new avenues for treating conditions like Alzheimer's disease.

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| CRF1 Receptor Antagonism | Selectively inhibits CRF1 receptor activity (K_i = 1.7 nM) |

| Anxiolytic Effects | Reduces anxiety-like behaviors in rodent models |

| Neurogenic Effects | Modulates neural stem cell activity in the hippocampus |

| Steroidogenic Gene Expression | Affects gene expression related to steroidogenesis |

属性

IUPAC Name |

5-chloro-4-N-(cyclopropylmethyl)-2-methyl-4-N-propyl-6-N-(2,4,6-trichlorophenyl)pyrimidine-4,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20Cl4N4.ClH/c1-3-6-26(9-11-4-5-11)18-15(22)17(23-10(2)24-18)25-16-13(20)7-12(19)8-14(16)21;/h7-8,11H,3-6,9H2,1-2H3,(H,23,24,25);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMGENCTAWBLNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)C2=NC(=NC(=C2Cl)NC3=C(C=C(C=C3Cl)Cl)Cl)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl5N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。